(S)-(Tetrahydrofuran-2-YL)methanol

Enzymatic Resolution Chiral Separation Biocatalysis

(S)-(Tetrahydrofuran-2-yl)methanol (CAS 72074-94-3), also known as (S)-tetrahydrofurfuryl alcohol, is a chiral primary alcohol comprising a tetrahydrofuran ring with a hydroxymethyl substituent at the 2-position in the (S)-configuration. This compound serves as a fundamental chiral building block, transferring its stereochemistry to larger molecular architectures in asymmetric synthesis.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 72074-94-3
Cat. No. B3193475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(Tetrahydrofuran-2-YL)methanol
CAS72074-94-3
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CC(OC1)CO
InChIInChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
InChIKeyBSYVTEYKTMYBMK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-(Tetrahydrofuran-2-yl)methanol (CAS 72074-94-3): Chiral Tetrahydrofurfuryl Alcohol as a Synthetic Building Block


(S)-(Tetrahydrofuran-2-yl)methanol (CAS 72074-94-3), also known as (S)-tetrahydrofurfuryl alcohol, is a chiral primary alcohol comprising a tetrahydrofuran ring with a hydroxymethyl substituent at the 2-position in the (S)-configuration [1]. This compound serves as a fundamental chiral building block, transferring its stereochemistry to larger molecular architectures in asymmetric synthesis . Its structural simplicity belies its synthetic utility: the tetrahydrofuran motif is a privileged scaffold in numerous bioactive natural products and pharmaceuticals, making enantiomerically pure forms of this compound valuable intermediates where absolute stereochemistry dictates downstream biological activity [2].

Why Racemic or (R)-Tetrahydrofurfuryl Alcohol Cannot Substitute (S)-(Tetrahydrofuran-2-yl)methanol in Chiral Synthesis


In chiral synthesis, stereochemistry is not a minor specification—it is the defining feature. The (S)-enantiomer (CAS 72074-94-3) and its (R)-counterpart (CAS 22415-59-4) are non-superimposable mirror images that yield diastereomeric intermediates when incorporated into chiral molecules, leading to divergent pharmacological and material properties . Critically, the racemic mixture cannot be easily resolved: enzymatic resolution of tetrahydrofurfuryl alcohol achieves a maximum enantioselectivity of E = 3.1, which is insufficient for practical separation, confirming that procurement of the pre-resolved single enantiomer is the only viable route to enantiopure downstream products [1]. This inherent resolution difficulty—contrasted with the facile enzymatic resolution of the six-membered ring analog tetrahydropyran-2-methanol (E = 24) [1]—underscores why generic substitution with the racemate or the incorrect enantiomer introduces uncontrolled stereochemical heterogeneity that cannot be rectified post hoc.

Quantitative Differentiation Evidence: (S)-(Tetrahydrofuran-2-yl)methanol (CAS 72074-94-3) Procurement Decision Guide


Enantioselective Enzymatic Resolution Failure Establishes Procurement Necessity for Pre-Resolved (S)-Enantiomer

The enzymatic resolution of tetrahydrofurfuryl alcohol (racemic) using lipase B from Candida antarctica yields an enantioselectivity value (E) of only 3.1, compared to the six-membered ring analog tetrahydropyran-2-methanol which was successfully resolved with an E value of 24 [1]. This low E value indicates that the racemic mixture cannot be practically separated into its (S)- and (R)-enantiomers via standard enzymatic methods. Therefore, procurement of the pre-resolved (S)-(Tetrahydrofuran-2-yl)methanol (CAS 72074-94-3) from a synthetic source is the only viable route to enantiopure material.

Enzymatic Resolution Chiral Separation Biocatalysis

Stereochemistry-Dependent Application in HIV-1 Protease Inhibitor Synthesis

Substituted tetrahydrofuran derivatives designed as P2 ligands for HIV-1 protease inhibitors require both enantiomers to be synthesized in optically active forms, with lipase-PS catalyzed enzymatic resolution used as the key stereoselective step [1]. This study demonstrates that the (S)-configuration of the tetrahydrofuran moiety is not interchangeable with the (R)-enantiomer in medicinal chemistry applications, as each enantiomer yields structurally distinct inhibitor binding modes. The availability of pre-resolved (S)-(Tetrahydrofuran-2-yl)methanol directly enables the synthesis of these biologically relevant P2 ligands without requiring additional resolution steps.

HIV-1 Protease Inhibition Antiviral Drug Discovery Chiral P2 Ligand

IGF-1R Inhibitor Precursor: Documented Pharmaceutical Application Requiring (S)-Stereochemistry

(S)-(Tetrahydrofuran-2-yl)methanol is specifically documented as a precursor for the preparation of aminopyrrolopyrimidine derivatives that inhibit IGF-1R (Insulin-like Growth Factor 1 Receptor) in tumors . While quantitative activity comparison data between the (S)- and (R)-derived aminopyrrolopyrimidines is not publicly available in primary literature, the explicit specification of the (S)-enantiomer in this pharmaceutical application context indicates that the (R)-enantiomer or racemic mixture would not be acceptable substitutes for this specific synthetic pathway.

IGF-1R Inhibition Oncology Therapeutics Aminopyrrolopyrimidine Synthesis

Chiral Building Block Utility in Asymmetric Synthesis of Tetrahydrofuran-Containing Natural Products

α-Substituted tetrahydrofuran-2-methanols constitute the common structural motifs of biologically active acetogenin polyketides, a class of natural products with potent antitumor activity [1]. The stereochemistry at the 2-position of the tetrahydrofuran ring is critical for biological activity. While this study describes a diastereoselective addition method yielding α-substituted tetrahydrofuran-2-methanols in moderate yields, the availability of enantiomerically pure (S)-(Tetrahydrofuran-2-yl)methanol provides a direct starting point for synthesizing these stereochemically complex natural product scaffolds, bypassing the need for racemic synthesis followed by resolution steps.

Asymmetric Synthesis Natural Product Chemistry Acetogenin Synthesis

Patent-Protected Enantiomerically Pure Tetrahydrofuran Intermediary Compounds

Patent WO1989000160A1 claims enantiomerically pure intermediary compounds containing specifically substituted tetrahydrofuran structures where the carbon atom in the 2-position has (R)- or (S)-configuration [1]. The patent explicitly distinguishes between the two stereochemical configurations, establishing that the (S)-form and (R)-form are distinct patentable entities. This legal and scientific distinction reinforces that procurement decisions must specify the exact stereoisomer required, as (S)-(Tetrahydrofuran-2-yl)methanol and its (R)-counterpart are chemically and legally distinct substances.

Patent Chemistry Chiral Intermediates Pharmaceutical Synthesis

Chiral Purity and Supply Chain Quality Specifications from Reputable Vendors

Reputable chemical vendors supply (S)-(Tetrahydrofuran-2-yl)methanol with defined purity specifications. For example, Aladdin Scientific offers this compound at 96% purity with storage requirements of 2-8°C under desiccated conditions . While racemic tetrahydrofurfuryl alcohol is widely available as a bulk industrial solvent with lower cost, the chiral (S)-enantiomer is produced in smaller batch sizes (mg to kg scale) as a specialty fine chemical intermediate [1]. This supply chain differentiation reflects the fundamentally different application domains: the racemate serves as a commodity solvent, while the (S)-enantiomer functions as a precision chiral building block.

Chiral Purity Quality Control Procurement Specifications

Optimal Application Scenarios for (S)-(Tetrahydrofuran-2-yl)methanol (CAS 72074-94-3) Procurement


Chiral Building Block for IGF-1R Inhibitor and Aminopyrrolopyrimidine Drug Discovery Programs

Procure (S)-(Tetrahydrofuran-2-yl)methanol specifically for the synthesis of aminopyrrolopyrimidine derivatives targeting IGF-1R inhibition in oncology research . This application requires the (S)-stereochemistry to achieve the intended pharmacological activity; substitution with the racemate or (R)-enantiomer would introduce stereochemical heterogeneity incompatible with structure-activity relationship studies and lead optimization efforts. The compound serves as a pre-resolved chiral precursor, eliminating the need for internal resolution steps that are impractical due to the low enantioselectivity (E = 3.1) of enzymatic resolution methods for this substrate [1].

HIV-1 Protease Inhibitor Development Requiring Stereodefined P2 Ligand Precursors

Research programs focused on HIV-1 protease inhibitor development benefit from procuring (S)-(Tetrahydrofuran-2-yl)methanol as a stereodefined starting material for synthesizing tetrahydrofuran-based P2 ligands [2]. The (S)-configuration provides the correct stereochemical foundation for the P2 ligand scaffold, which directly impacts binding affinity and inhibitor potency. Since both enantiomers of these tetrahydrofuran derivatives are required in optically active forms for comprehensive SAR analysis, procurement of the pre-resolved (S)-enantiomer is essential for efficient workflow execution.

Asymmetric Synthesis of Acetogenin Natural Product Scaffolds and Analogs

Laboratories engaged in the total synthesis of acetogenin polyketides—natural products with potent antitumor properties—should procure (S)-(Tetrahydrofuran-2-yl)methanol as a chiral starting material for constructing the characteristic α-substituted tetrahydrofuran-2-methanol motif [3]. The pre-resolved (S)-enantiomer provides direct stereochemical entry to these scaffolds, bypassing the need for racemic synthesis followed by chiral resolution steps. This procurement strategy reduces synthetic step count and ensures stereochemical fidelity in the final natural product or analog.

Patent-Compliant Synthesis of Enantiomerically Pure Tetrahydrofuran Intermediates

For organizations conducting research within the scope of patent WO1989000160A1 or developing proprietary tetrahydrofuran-containing pharmaceutical intermediates, procurement of (S)-(Tetrahydrofuran-2-yl)methanol with verified stereochemical identity is a compliance necessity [4]. The patent explicitly distinguishes between (S)- and (R)-configured tetrahydrofuran intermediates, establishing them as chemically and legally distinct entities. Accurate procurement documentation of the correct stereoisomer supports intellectual property protection and freedom-to-operate considerations in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(Tetrahydrofuran-2-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.